molecular formula C16H14N2S B11810703 2-Methyl-5-(2-phenylthiazol-4-yl)aniline

2-Methyl-5-(2-phenylthiazol-4-yl)aniline

Cat. No.: B11810703
M. Wt: 266.4 g/mol
InChI Key: HIZZAKLAIDGMHF-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-phenylthiazol-4-yl)aniline is an organic compound with the molecular formula C16H14N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenone with thiourea can yield the thiazole ring, which can then be further functionalized to introduce the aniline group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-phenylthiazol-4-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Methyl-5-(2-phenylthiazol-4-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.

    Medicine: Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.

    Industry: It can be used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline depends on its specific application. In biological systems, thiazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(2-phenylthiazol-4-yl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the thiazole ring and the aniline group allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

2-methyl-5-(2-phenyl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C16H14N2S/c1-11-7-8-13(9-14(11)17)15-10-19-16(18-15)12-5-3-2-4-6-12/h2-10H,17H2,1H3

InChI Key

HIZZAKLAIDGMHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)N

Origin of Product

United States

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